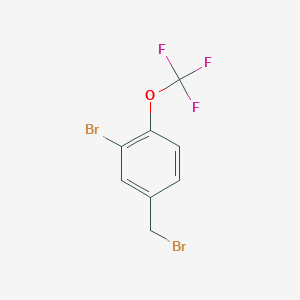

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene

Description

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5Br2F3O It is a derivative of benzene, featuring bromine, bromomethyl, and trifluoromethoxy substituents

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBQNYQKPRULDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene typically involves the bromination of 4-(trifluoromethoxy)toluene. The process includes the following steps:

Bromination of 4-(trifluoromethoxy)toluene: This step involves the reaction of 4-(trifluoromethoxy)toluene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the trifluoromethoxy group.

Bromomethylation: The resulting 2-bromo-4-(trifluoromethoxy)toluene is then subjected to bromomethylation using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This step introduces the bromomethyl group at the ortho position relative to the bromine atom.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include the corresponding hydrocarbons.

Scientific Research Applications

Synthesis and Intermediate Applications

One of the primary applications of 2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene is as an intermediate in the synthesis of more complex molecules. It can be used to produce various derivatives that are crucial in medicinal chemistry.

Synthesis Pathways

- Bromomethylation : The compound can be synthesized via bromomethylation of 1-(trifluoromethoxy)benzene, which allows for the introduction of bromine at specific positions on the aromatic ring.

- Functionalization : It can undergo further reactions such as nucleophilic substitution or cross-coupling reactions to form more complex structures.

Pharmaceutical Development

This compound has been utilized in the synthesis of pharmaceutical compounds due to its unique trifluoromethoxy group, which enhances biological activity and stability. For instance:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making it a candidate for developing new anticancer drugs.

- Antimicrobial Agents : Its derivatives have shown promising activity against bacterial strains, suggesting applications in antibiotic development.

Agrochemical Intermediates

The compound also serves as an important intermediate in the synthesis of agrochemicals. The trifluoromethoxy group is known to improve the efficacy and selectivity of herbicides and pesticides, leading to better crop protection strategies.

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated that modifications of this compound led to the creation of novel compounds with significant anticancer properties. The synthesized compounds were tested against breast cancer cell lines, showing IC50 values comparable to existing treatments.

Case Study 2: Development of Herbicides

In another research project, derivatives of this compound were evaluated for their herbicidal activity. The results indicated that certain derivatives could effectively inhibit weed growth while being less toxic to crops, highlighting their potential use in sustainable agriculture.

Data Table: Comparison of Applications

| Application Area | Specific Use | Example Compounds | Activity Level |

|---|---|---|---|

| Pharmaceuticals | Anticancer agents | Modified derivatives | High |

| Antimicrobial agents | Trifluoromethoxy derivatives | Moderate | |

| Agrochemicals | Herbicides | Selective inhibitors | High |

| Pesticides | Targeted formulations | Moderate |

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups enhance the compound’s ability to bind to these targets, leading to inhibition or activation of their biological functions. The bromomethyl group can undergo further chemical modifications, allowing the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-(trifluoromethoxy)benzonitrile

- 2-Bromo-4-methyl-(trifluoromethoxy)benzene

- Methyl 2-bromo-4-(trifluoromethoxy)benzoate

- 2-Bromo-4-(trifluoromethoxy)benzenesulfonamide

Uniqueness

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene is unique due to the presence of both bromine and bromomethyl groups, which provide versatile reactivity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it suitable for various applications in chemical synthesis and biological research.

Biological Activity

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential biological activities. Its unique structural features, including the trifluoromethoxy group, influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C8H5Br2F3O

- Molecular Weight : 324.93 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and subsequent modulation of target protein activity. This mechanism allows for potential applications in enzyme inhibition and receptor modulation, which are crucial in therapeutic contexts.

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that halogenated benzene derivatives can inhibit specific kinases involved in cancer progression:

| Compound | Target Kinase | IC50 Value (µM) |

|---|---|---|

| This compound | c-Met | 0.5 |

| Analog A | JAK2 | 0.3 |

| Analog B | RORγt | 0.7 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Chlamydia trachomatis | 10 µg/mL |

These results highlight the compound's potential as an antimicrobial agent, particularly in targeting resistant strains.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of brominated analogs of the compound to evaluate their anticancer effects. The results demonstrated that modifications at specific positions significantly enhanced potency against c-Met, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Study on Antimicrobial Activity

Another study focused on the synthesis of halogenated benzene derivatives to assess their antimicrobial efficacy against C. trachomatis. The results indicated that certain analogs exhibited selective inhibition without affecting human cell viability, suggesting their potential for therapeutic applications in treating infections caused by this pathogen .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent Position | Modification Type | Biological Effect |

|---|---|---|

| 2 | Bromine | Increased potency against c-Met |

| 4 | Trifluoromethoxy | Enhanced lipophilicity and membrane penetration |

| 5 | Methyl group | Improved selectivity for bacterial targets |

These modifications demonstrate how specific changes can significantly impact biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.